4-(pentylamino)quinazoline-2(1H)-thione
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Overview
Description
4-(Pentylamino)-1,2-dihydroquinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentylamino)-1,2-dihydroquinazoline-2-thione typically involves the reaction of anthranilic acid derivatives with isothiocyanates under specific conditions. One common method includes the following steps:
Starting Materials: Anthranilic acid and pentyl isothiocyanate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The anthranilic acid is first converted to its corresponding isothiocyanate derivative, which then reacts with pentylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Pentylamino)-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(pentylamino)-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure.
Quinazolinone: A derivative with a carbonyl group at the 2-position.
4-Aminoquinazoline: A compound with an amino group at the 4-position.
Uniqueness
4-(Pentylamino)-1,2-dihydroquinazoline-2-thione is unique due to the presence of the pentylamino group and the thione moiety, which confer distinct chemical and biological properties compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H17N3S |
---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
4-(pentylamino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C13H17N3S/c1-2-3-6-9-14-12-10-7-4-5-8-11(10)15-13(17)16-12/h4-5,7-8H,2-3,6,9H2,1H3,(H2,14,15,16,17) |
InChI Key |
KVBZYOLEIFEKDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC(=S)NC2=CC=CC=C21 |
Origin of Product |
United States |
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